molecular formula C25H21NO4 B2355355 Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate CAS No. 477500-48-4

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate

Cat. No.: B2355355
CAS No.: 477500-48-4
M. Wt: 399.446
InChI Key: DFNMWQKBWYTPRV-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate, also known as DPhBf, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The compound has been explored in the context of synthetic chemistry, particularly in reactions that form highly functionalized structures. For example, a study detailed an expedient phosphine-catalyzed [4 + 2] annulation process, illustrating the synthesis of complex organic compounds, which could be related to the broader chemical family of Ethyl 3-(2,2-diphenylacetamido)benzofuran-2-carboxylate (Xue-Feng Zhu et al., 2003).

Biological Activities and Applications

  • Research on benzofuran derivatives, including structures similar to this compound, has been conducted to explore their potential biological activities. A study synthesized new benzofuran derivatives to test their anti-HIV activities, showcasing the application of such compounds in medicinal chemistry and antiviral research (M. Mubarak et al., 2007).

Advanced Applications in Drug Design and Discovery

  • The synthesis and characterization of new benzofuran derivatives, including Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, have been explored for their potential in vitro anti-HIV-1 and HIV-2 activities. This research demonstrates the application of benzofuran derivatives in the design of new therapeutic agents (M. Mubarak et al., 2007).

Chemical Interactions and Mechanistic Insights

  • The compound's interaction with other chemicals and its mechanism of action have been studied, offering insights into its potential application in synthesizing medically relevant molecules. For instance, studies on the mechanism of amide formation by carbodiimide in aqueous media provide essential understanding for bioconjugation applications, relevant to pharmaceutical synthesis and drug development processes (N. Nakajima & Y. Ikada, 1995).

Properties

IUPAC Name

ethyl 3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-2-29-25(28)23-22(19-15-9-10-16-20(19)30-23)26-24(27)21(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16,21H,2H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMWQKBWYTPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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